![molecular formula C18H17N3O6S B2414829 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate CAS No. 896312-41-7](/img/structure/B2414829.png)

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

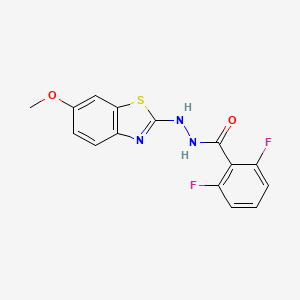

Beschreibung

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The compound also has a benzoate group, which is derived from benzoic acid and is often used in organic synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and X-ray diffraction .

Chemical Reactions Analysis

The 1,2,4-triazole ring is known to participate in various chemical reactions. For example, it can act as a ligand in coordination chemistry, binding to a central metal atom to form a coordination complex .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the 1,2,4-triazole ring can contribute to the compound’s polarity and potentially its solubility in water .

Wissenschaftliche Forschungsanwendungen

- Anticonvulsant Activity : Certain 1,2,3-triazole derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders .

- Antibiotics : Medicinal compounds containing a 1,2,3-triazole core, such as the broad-spectrum cephalosporin antibiotic cefatrizine and the β-lactam antibiotic tazobactam, have been developed .

Organic Synthesis and Click Chemistry

The 1,2,3-triazole motif is versatile in organic synthesis. Key methodologies include:

- Huisgen 1,3-Dipolar Cycloaddition : This classic reaction allows the construction of 1,2,3-triazoles by combining azides and alkynes .

- Metal-Catalyzed 1,3-Dipolar Cycloaddition : Transition metal catalysts facilitate the formation of triazoles from azides and alkynes .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free click chemistry approach that enables bioconjugation and labeling .

Supramolecular Chemistry and Materials Science

The 1,2,3-triazole’s unique properties find applications in these areas:

- Supramolecular Assemblies : Triazole-containing compounds participate in host-guest interactions, self-assembly, and molecular recognition .

- Materials for Optoelectronics : Triazoles contribute to the design of materials with nonlinear optical properties, such as fluorescence and photoluminescence .

Chemical Biology and Bioconjugation

The compound’s bioconjugation potential and biological relevance:

- Bioorthogonal Labeling : 1,2,3-triazoles serve as bioorthogonal handles for labeling biomolecules in living systems .

- Fluorescent Imaging : Triazole-based probes enable visualization of cellular processes and molecular targets .

Polymer Chemistry

While not directly related to our compound, 1,2,3-triazoles play a role in polymer science, including the design of functional polymers and materials.

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–20). IntechOpen. DOI: 10.5772/intechopen.92692 DFT study details: Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazolo [3,4-b][1,3,4]thiadiazole derivatives

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-14-7-15(22)16(8-26-14)27-17(23)11-4-12(24-2)6-13(5-11)25-3/h4-8,10H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVWTSPAUZLFAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2414746.png)

![2-Pyrrolidin-1-yl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2414747.png)

![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)

![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![Methyl 2-amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2414768.png)